
Dalbavancin-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dalbavancin-d6 is a deuterated form of dalbavancin, a second-generation lipoglycopeptide antibiotic. It is designed to improve the pharmacokinetic properties of dalbavancin by incorporating deuterium atoms, which can enhance the stability and half-life of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of dalbavancin.
準備方法
Synthetic Routes and Reaction Conditions
Dalbavancin-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific deuterated reagents and solvents under controlled reaction conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using high-pressure liquid chromatography (HPLC) and mass spectrometry to monitor and quantify the incorporation of deuterium atoms . The process ensures the consistent production of high-purity this compound for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Dalbavancin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various degradation products and modified forms of this compound, which are analyzed using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques .
科学的研究の応用
Scientific Research Applications
Dalbavancin-d6 is utilized in various research contexts:
- Pharmacokinetic Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Pharmacodynamic Studies : Assessing antimicrobial activity against Gram-positive pathogens.
- Drug Development : Formulating new delivery methods and improving existing formulations.
- Clinical Research : Evaluating safety and efficacy in treating infections like osteomyelitis and acute bacterial skin infections.
Pediatric Use
A case series involving 15 pediatric patients treated with dalbavancin for complicated non-acute bacterial skin and skin structure infections (non-ABSSSI) demonstrated complete resolution in all cases after a median follow-up of 9.9 months. The most common pathogen was Staphylococcus aureus .
Real-World Effectiveness
A retrospective study of 100 patients treated with dalbavancin for various infections reported an overall clinical success rate of 84%. Notably, no significant adverse effects were observed during treatment .
Comparative Studies
In a phase II randomized controlled trial comparing dalbavancin to vancomycin for catheter-related bloodstream infections, dalbavancin showed a significantly higher clinical success rate (87% vs. 50%) without serious adverse events .
Safety Profile
This compound has a favorable safety profile with commonly reported mild skin rashes. Serious side effects such as renal impairment or hematological abnormalities have not been observed in clinical settings . This tolerability supports its use in long-term treatments for difficult-to-treat infections.
Summary of Research Findings
This compound serves as a valuable tool in scientific research due to its unique deuterated structure, which allows for detailed studies on drug interactions and metabolic pathways. Its applications span pharmacokinetics, pharmacodynamics, drug development, and clinical research, making it a significant compound in the ongoing fight against antibiotic-resistant bacteria.
作用機序
Dalbavancin-d6 exerts its effects by interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and thereby inhibiting cell wall biosynthesis . This mechanism is similar to that of other glycopeptide antibiotics, but this compound has improved potency and a longer half-life due to the incorporation of deuterium atoms .
類似化合物との比較
Dalbavancin-d6 is compared with other similar compounds such as vancomycin, teicoplanin, and oritavancin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity . This compound is unique due to its enhanced stability and extended half-life, making it a valuable option for treating difficult-to-treat Gram-positive infections .
List of Similar Compounds
- Vancomycin
- Teicoplanin
- Oritavancin
- Telavancin
This compound stands out among these compounds due to its improved pharmacokinetic profile and potential for once-weekly dosing .
生物活性
Dalbavancin-d6 is a deuterated derivative of dalbavancin, a synthetic lipoglycopeptide antibiotic primarily effective against Gram-positive bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by research findings and case studies.
Target and Mode of Action
This compound targets the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of the stem pentapeptide in peptidoglycan. This binding inhibits cross-linking, which is essential for bacterial cell wall integrity and survival. The compound disrupts peptidoglycan biosynthesis through two primary pathways:
- Inhibition of Cell Wall Synthesis : By preventing the function of transglycosylases and transpeptidases, this compound leads to cell lysis and death.
- Cellular Effects : Besides its bactericidal effects, this compound can influence bacterial cell signaling pathways and gene expression, altering cellular metabolism and function.
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics with a high protein binding rate (approximately 93%). Its pharmacokinetic profile is characterized by:
- Elimination Half-Life : The half-life remains prolonged, allowing for less frequent dosing.
- Distribution : The volume of distribution (Vd) is significant, indicating extensive tissue penetration.
- Excretion : The compound is excreted via urine and feces, with minimal metabolism observed in human studies .
Clinical Efficacy
This compound has demonstrated significant antibacterial activity against various Gram-positive bacteria, including:
- Staphylococcus aureus (both methicillin-susceptible and resistant strains)
- Streptococcus pyogenes
- Enterococcus faecalis
Case Studies
- Pediatric Use : A case series involving 15 pediatric patients treated with dalbavancin for complicated non-ABSSSI infections showed a complete resolution in all cases after a median follow-up of 9.9 months. The most common pathogen was Staphylococcus aureus .
- Real-World Effectiveness : In a retrospective study of 100 patients treated with dalbavancin for various infections (including skin/soft tissue infections), an overall clinical success rate of 84% was reported. Notably, no significant adverse effects were observed during treatment .
- Comparative Studies : In a phase II RCT comparing dalbavancin to vancomycin for catheter-related bloodstream infections, dalbavancin showed a significantly higher clinical success rate (87% vs. 50%) without any serious adverse events reported .
Safety Profile
This compound has been associated with a favorable safety profile. Commonly reported adverse events include mild skin rashes; however, serious side effects such as renal impairment or hematological abnormalities have not been observed in clinical settings. The tolerability of dalbavancin supports its use in long-term treatments for difficult-to-treat infections .
Summary of Research Findings
特性
CAS番号 |
1126461-54-8 |
---|---|
分子式 |
C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |
分子量 |
1822.73 |
同義語 |
A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-β-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)prop |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。